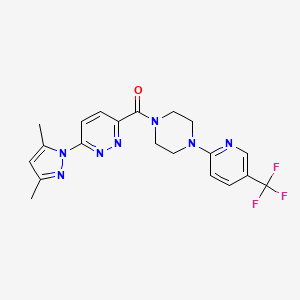

(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic molecule. It is part of the pyrazolylpyridazine family, which is a non-fused biheterocyclic system . Derivatives of this family have a wide spectrum of biological activity .

Synthesis Analysis

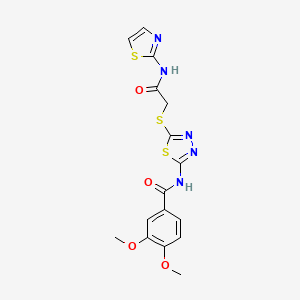

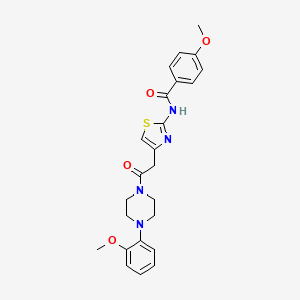

The synthesis of similar compounds has been carried out in the past. For instance, a targeted synthesis of new potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide was carried out . The reactions of hydrazide A with aryl isocyanate, aryl, and alkyl isothiocyanates were performed .Scientific Research Applications

- Pyrazolylpyridazine derivatives have been investigated for their antimicrobial potential . Specifically, compounds derived from this structure may exhibit antibacterial or antifungal activity. Researchers have explored their effectiveness against various pathogens, including bacteria and fungi.

- The bicyclic system containing pyrazolylpyridazine scaffolds has shown anti-inflammatory properties . These derivatives could potentially modulate inflammatory pathways, making them interesting candidates for drug development in conditions related to inflammation.

- Some pyrazolylpyridazine derivatives exhibit antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging and various diseases. Further studies could explore the potential of this compound in combating oxidative stress.

- Surprisingly, the synthesized compounds based on this structure demonstrated a pronounced stimulating effect on plant growth . This finding opens up possibilities for agricultural applications, such as enhancing crop yield or promoting plant health.

- Imidazole-containing compounds related to this structure have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Some derivatives showed promising results, suggesting their potential as novel anti-tuberculosis agents.

- A molecular simulation study highlighted the potent in vitro antipromastigote activity of a specific compound derived from this structure . The compound exhibited a desirable fitting pattern in the active site, making it an interesting candidate for further investigation.

Antimicrobial Properties

Anti-Inflammatory Activity

Antioxidant Effects

Plant Growth Stimulation

Anti-Tubercular Potential

Antipromastigote Activity

properties

IUPAC Name |

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3N7O/c1-13-11-14(2)30(27-13)18-6-4-16(25-26-18)19(31)29-9-7-28(8-10-29)17-5-3-15(12-24-17)20(21,22)23/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGLQTYXTHDSRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-[2-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2833435.png)

![2-(methoxycarbonyl)phenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2833440.png)

![2-(4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2833441.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-(3-acetylphenoxy)-N-[(3-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2833449.png)